molecular formula C7H12ClN3O2 B14779140 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride

7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride

Cat. No.: B14779140
M. Wt: 205.64 g/mol
InChI Key: PXWBGMFCTRXQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride, can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, is one such method .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization, acyl (bromo)acetylenes for cross-coupling, and propargylamine for addition reactions. Reaction conditions often involve room temperature settings and the use of catalysts like cesium carbonate in dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various pyrrolopyrazine derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H

InChI Key

PXWBGMFCTRXQJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)N.Cl

Origin of Product

United States

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